molecular formula C22H23NO4 B11304759 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one

Cat. No.: B11304759
M. Wt: 365.4 g/mol
InChI Key: HTOGVDLZPALUDT-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, ethyl iodide, and morpholine.

    Alkylation: The first step involves the alkylation of 4-hydroxycoumarin with ethyl iodide in the presence of a base such as potassium carbonate to form 6-ethyl-4-hydroxycoumarin.

    Hydroxylation: The hydroxylation of the 6-ethyl-4-hydroxycoumarin is carried out using a suitable oxidizing agent to introduce the hydroxyl group at the 7th position, yielding 6-ethyl-7-hydroxy-4-hydroxycoumarin.

    Morpholinylmethylation: The final step involves the reaction of 6-ethyl-7-hydroxy-4-hydroxycoumarin with morpholine and formaldehyde under acidic conditions to introduce the morpholin-4-ylmethyl group at the 8th position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.

    Substitution: The phenyl group at the 4th position can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, or nitrating agents.

Major Products Formed

    Oxidation: Formation of 6-ethyl-7-oxo-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one.

    Reduction: Formation of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes such as kinases or proteases, modulating their activity.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one: Lacks the morpholin-4-ylmethyl group.

    7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-2H-chromen-2-one: Lacks the ethyl group at the 6th position.

    6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one: Lacks the phenyl group at the 4th position.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenylchromen-2-one

InChI

InChI=1S/C22H23NO4/c1-2-15-12-18-17(16-6-4-3-5-7-16)13-20(24)27-22(18)19(21(15)25)14-23-8-10-26-11-9-23/h3-7,12-13,25H,2,8-11,14H2,1H3

InChI Key

HTOGVDLZPALUDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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